molecular formula C10H9BrF2O3 B6293066 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane CAS No. 2404734-18-3

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6293066
CAS No.: 2404734-18-3
M. Wt: 295.08 g/mol
InChI Key: MKPFHPYZTFOWCQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is a high-purity (97%) chemical building block offered for research and development purposes. This compound features a 1,3-dioxolane group, which is a five-membered cyclic acetal commonly used in organic synthesis as a protecting group for aldehydes and ketones . The 1,3-dioxolane moiety helps to mask a carbonyl functionality, enhancing the stability of the core molecule during subsequent chemical reactions and making it a valuable intermediate in multi-step synthetic pathways . The molecular structure also incorporates a bromo and two fluoro substituents on the phenyl ring, which can serve as key handles for further functionalization via cross-coupling reactions, such as the Suzuki reaction, to create more complex structures . Compounds containing the 1,3-dioxolane scaffold are recognized as important motifs for the construction of numerous pharmacologically active molecules, including those with antiviral and antifungal properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the provided Safety Data Sheet (SDS) for handling and hazard information, as this compound may cause skin and eye irritation .

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-14-9-6(11)4-5(7(12)8(9)13)10-15-2-3-16-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFHPYZTFOWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization Strategy

The most widely reported method involves a two-step process: (1) halogenation of a methoxy-substituted difluorophenol precursor, followed by (2) cyclization to form the dioxolane ring.

Step 1: Bromination of 2,3-Difluoro-4-methoxyphenol
Bromination is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the methoxy group due to its electron-donating effect.

2,3-Difluoro-4-methoxyphenol+Br2FeBr35-Bromo-2,3-difluoro-4-methoxyphenol+HBr\text{2,3-Difluoro-4-methoxyphenol} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{5-Bromo-2,3-difluoro-4-methoxyphenol} + \text{HBr}

Step 2: Dioxolane Ring Formation
The brominated phenol undergoes cyclization with glycerol derivatives (e.g., 1,2-O-isopropylidene glycerol) under acidic conditions. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) catalyzes the acetal formation, yielding the dioxolane ring.

5-Bromo-2,3-difluoro-4-methoxyphenol+1,2-O-isopropylidene glycerolTFATarget Compound+H2O\text{5-Bromo-2,3-difluoro-4-methoxyphenol} + \text{1,2-O-isopropylidene glycerol} \xrightarrow{\text{TFA}} \text{Target Compound} + \text{H}_2\text{O}

Key Data

ParameterValue
Yield (Step 1)78–85%
Yield (Step 2)65–72%
Preferred SolventDichloroethane (DCE)
Reaction Temperature0–25°C (Step 1), 60°C (Step 2)

Palladium-Catalyzed Coupling Approach

An alternative route employs Suzuki-Miyaura coupling to attach the dioxolane moiety to a pre-brominated aryl ring. This method is advantageous for introducing sterically hindered groups.

Reaction Scheme

5-Bromo-2,3-difluoro-4-methoxyiodobenzene+Dioxolane boronic esterPd(PPh3)4Target Compound+Byproducts\text{5-Bromo-2,3-difluoro-4-methoxyiodobenzene} + \text{Dioxolane boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + \text{Byproducts}

Optimization Insights

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.

  • Base : K₂CO₃ in aqueous THF enhances coupling efficiency.

  • Limitation : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCE, THF) improve solubility of intermediates, while temperatures above 60°C risk dioxolane ring hydrolysis. A balance between reaction rate and stability is critical:

Table 1: Solvent Screening for Cyclization

SolventDielectric ConstantYield (%)Purity (%)
DCE10.47298
THF7.56895
Toluene2.45589

Catalytic Systems

Acid catalysts like TFA outperform Brønsted acids (e.g., H₂SO₄) in minimizing side reactions. Diethyl zinc (ZnEt₂) has also been utilized to stabilize intermediates during cyclization.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost Efficiency : Recycling solvents (DCE, THF) via distillation reduces waste.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

  • Safety : Bromine handling necessitates closed systems to prevent exposure.

Analytical Validation

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 4.25–4.45 (m, 4H, dioxolane CH₂), δ 6.82 (s, 1H, aryl H).

  • ¹³C NMR : δ 103.5 (dioxolane C-O), 152.3 (aryl C-Br).

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 296.9784 (Calc. 296.9781).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing ortho/para bromination is suppressed using FeBr₃ at 0°C.

  • Dioxolane Ring Hydrolysis : Anhydrous conditions and molecular sieves stabilize the product.

Comparative Analysis with Analogous Compounds

Table 2: Impact of Substituents on Synthesis Yield

CompoundYield (%)Key Difference
2-(5-Chloro-2,3-difluorophenyl)-1,3-dioxolane81Smaller halogen atom
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane67Reduced fluorine substitution

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The dioxolane ring can be reduced to a diol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of this compound-4-one.

    Reduction: Formation of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-diol.

Scientific Research Applications

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of halogen atoms and the dioxolane ring can influence its interaction with biological targets.

    Medicine: Explored as a potential lead compound in drug discovery. Its structural features may contribute to its pharmacological activity.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and selectivity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent patterns:

Compound Name Substituents (Phenyl Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target: 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane 5-Br, 2,3-F₂, 4-OCH₃ C₁₀H₈BrF₂O₃ ~293.9* N/A (Data limited in evidence)
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane 5-Br, 2,4-F₂ C₉H₆BrF₂O₂ 265.05 98% purity; commercial availability
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F C₉H₈BrFO₂ 247.06 Not listed in EINECS/EC inventories
2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane 5-Br, 2-O-CF₃ C₁₀H₈BrF₃O₃ 313.07 Higher lipophilicity (CF₃ group)
2-(2,4-Dichlorophenyl)-1,3-dioxolane derivatives 2,4-Cl₂, additional oxime/Cl groups Varies Varies Antifungal activity (MIC <12.5 µg/mL)

*Calculated based on substituent contributions.

Physicochemical and Metabolic Properties

  • Molecular Weight and Lipophilicity :
    The target compound’s molecular weight (~293.9 g/mol) is higher than analogues like 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (247.06 g/mol) due to additional fluorine and methoxy groups. The trifluoromethoxy derivative (313.07 g/mol) exhibits even greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

  • Metabolic Stability: Dioxolane rings are susceptible to enzymatic oxidation, as seen in doxophylline metabolism (ring opening at C2 ).

Biological Activity

The compound 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial and antifungal properties.

Synthesis and Characterization

The synthesis of 1,3-dioxolanes typically involves the reaction of phenolic compounds with diols. In the case of This compound , the compound was synthesized through a condensation reaction involving 5-bromo-2,3-difluoro-4-methoxyphenol and a suitable diol under acidic conditions. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Antibacterial Activity

The antibacterial activity of This compound was evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Staphylococcus epidermidis750
Enterococcus faecalis1000
Pseudomonas aeruginosa2000
Escherichia coli>2000
Klebsiella pneumoniae>2000

The results indicated that This compound exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis , with MIC values of 500 µg/mL and 750 µg/mL respectively. However, it showed limited activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae , indicating a potential selectivity for Gram-positive strains.

Antifungal Activity

The antifungal properties were assessed against Candida albicans using similar methodologies.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans250

The compound displayed promising antifungal activity with an MIC of 250 µg/mL against Candida albicans , suggesting its potential as an antifungal agent.

Case Studies

In a study evaluating various dioxolane derivatives for their biological activities, it was found that modifications to the substituents on the dioxolane ring significantly influenced their antibacterial and antifungal properties. The presence of halogens (like bromine and fluorine) in the structure was correlated with enhanced activity against specific bacterial strains.

Q & A

Q. What are the optimized laboratory-scale synthesis methods for 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane?

  • Methodological Answer : Synthesis typically involves two key steps:

Acetal Formation : React a substituted benzaldehyde derivative (e.g., 2,3-difluoro-4-methoxybenzaldehyde) with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring. Reaction conditions (60–80°C, 12–24 hrs) are critical for yield optimization .

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Control reaction temperature (70–80°C) to minimize side products .
Note: Lab-scale batch reactors are preferred over industrial flow systems for precise control .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns (e.g., fluorine at C2/C3, methoxy at C4). 13C^{13}\text{C}-NMR resolves the dioxolane ring (δ 65–75 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₈BrF₂O₃: expected [M+H]⁺ = 308.96) .

Advanced Research Questions

Q. What reaction mechanisms dominate nucleophilic substitution (SN_\text{N}2/SN_\text{N}Ar) at the bromine site?

  • Methodological Answer :
  • Electrophilic Bromine : The C-Br bond undergoes SN_\text{N}2 displacement with primary nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies (variable-temperature NMR) confirm a bimolecular mechanism .
  • Fluorine Effects : The electron-withdrawing -F groups at C2/C3 stabilize transition states via inductive effects, accelerating SN_\text{N}Ar with strong nucleophiles (e.g., alkoxides) .
    Experimental Design: Isotopic labeling (e.g., 18O^{18}\text{O}-methoxy) tracks regioselectivity in competing pathways .

Q. How do structural modifications (halogen position, methoxy group) influence pharmacological activity?

  • Methodological Answer : Comparative studies with analogs reveal:
Substituent PositionBiological ImpactMechanism
5-Bromo Enhances binding to kinase targets (IC₅₀ reduced by ~40% vs. chloro analogs)Bromine’s size improves hydrophobic interactions .
2,3-Difluoro Increases lipophilicity (logP +0.5 vs. non-fluorinated analogs) and blood-brain barrier penetrationFluorine’s electronegativity alters membrane permeability .
4-Methoxy Reduces metabolic degradation (t₁/₂ increased by 2x in liver microsomes)Methoxy blocks cytochrome P450 oxidation .
Data Source: In vitro assays (e.g., enzyme inhibition, metabolic stability) and molecular docking .

Q. What computational strategies predict this compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic bromine reactivity and frontier molecular orbitals (FMOs) .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER force fields. Key interactions: Br···π stacking with tyrosine residues; H-bonding via dioxolane oxygen .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and toxicity (AMES test negative) .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of analogs: How to resolve?

  • Methodological Answer :
  • Source 1 : Claims neuroprotective effects for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (IC₅₀ = 10 µM) .
  • Source 2 : Reports no significant activity for 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane .
  • Resolution :

Assay Variability : Standardize protocols (e.g., MTT vs. ATP-lite for cytotoxicity).

Structural Nuances : Fluorine at C2 (Source 2) may reduce target affinity vs. C4 (Source 1).

Solubility Factors : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives .

Tables for Key Comparisons

Table 1 : Synthetic Routes for Halogenated Dioxolanes

CompoundBromination MethodYield (%)Purity (HPLC)Reference
Target CompoundNBS, AIBN/CCl₄7298.5
2-(3-Bromo-4-F-Phenyl)Br₂, FeCl₃6597.0
2-(5-Bromo-2-Cl-Phenyl)HBr, H₂O₂6896.8

Table 2 : Pharmacokinetic Parameters (Simulated)

ParameterValueMethod
logP2.8SwissADME
t₁/₂ (h)4.2Liver microsomes
PPB (%)89Albumin binding assay

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